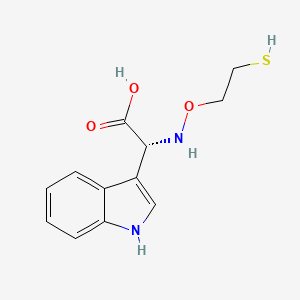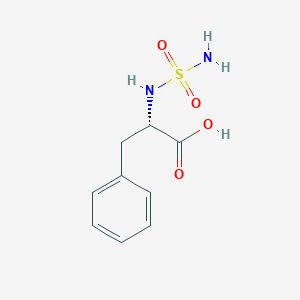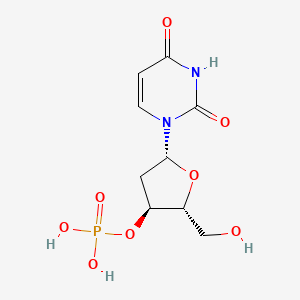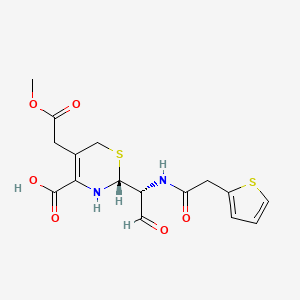
(1H-Indol-3-YL)-(2-mercapto-ethoxyimino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid is a compound belonging to the class of indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. This compound is known to target interleukin-2, a cytokine that plays a crucial role in the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid typically involves the reaction of indole-3-acetic acid with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly interleukin-2.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting interleukin-2, a cytokine involved in the regulation of immune responses. It binds to the interleukin-2 receptor, modulating the activity of immune cells such as T cells and natural killer cells. This interaction can lead to various biological effects, including the enhancement or suppression of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Indole-3-propionic acid: A compound with antioxidant properties and potential therapeutic applications.
Uniqueness
(1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid is unique due to its specific interaction with interleukin-2, which distinguishes it from other indole-3-acetic acid derivatives. This unique interaction makes it a valuable compound for studying immune responses and developing new therapeutic agents .
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
(2R)-2-(1H-indol-3-yl)-2-(2-sulfanylethoxyamino)acetic acid |
InChI |
InChI=1S/C12H14N2O3S/c15-12(16)11(14-17-5-6-18)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,11,13-14,18H,5-6H2,(H,15,16)/t11-/m1/s1 |
InChI Key |
FJAWIBGKKKXXAL-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)O)NOCCS |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)NOCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methyl-1H-imidazol-2-YL)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-YL)-methanone](/img/structure/B10760200.png)

![[(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B10760211.png)
![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one](/img/structure/B10760218.png)






![(4S)-2-[(1E)-1-Aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B10760262.png)


![4-[3-Methylsulfanylanilino]-6,7-dimethoxyquinazoline](/img/structure/B10760295.png)
